1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea
Overview
Description
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea is a useful research compound. Its molecular formula is C9H8ClF3N4O3 and its molecular weight is 312.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that the mode of action of a compound typically involves its interaction with its target, leading to changes in the target’s function .
Biochemical Pathways
The compound’s effect on biochemical pathways would typically depend on its mode of action and its specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
These effects would typically be a consequence of the compound’s interaction with its targets and its impact on biochemical pathways .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme involved in fatty acid biosynthesis . This inhibition can lead to alterations in lipid metabolism, which may have significant implications for cellular function and overall metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of secondary metabolites in bacterial cells, thereby impacting bacterial growth and virulence . Additionally, its interaction with specific proteins can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its inhibition of acetyl-CoA carboxylase involves binding to the enzyme’s active site, preventing the conversion of acetyl-CoA to malonyl-CoA . This binding interaction disrupts the enzyme’s function, leading to downstream effects on lipid biosynthesis and cellular metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including inhibition of root growth in plants and potential toxicity in animal models . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of acetyl-CoA carboxylase affects the fatty acid biosynthesis pathway, leading to changes in lipid metabolism . Additionally, the compound’s interaction with other metabolic enzymes can influence the overall metabolic network within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, its interaction with acetyl-CoA carboxylase may localize it to the cytoplasm, where fatty acid biosynthesis occurs . Additionally, the compound’s distribution within subcellular compartments can affect its activity and function, highlighting the importance of understanding its localization dynamics.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(E)-hydroxyiminomethyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2,4,19H,3H2,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZCGJHFUJVFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)NC=NO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N/C=N/O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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